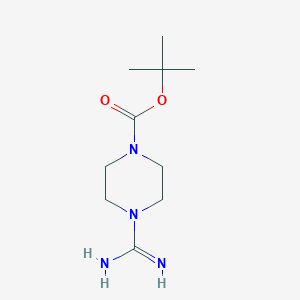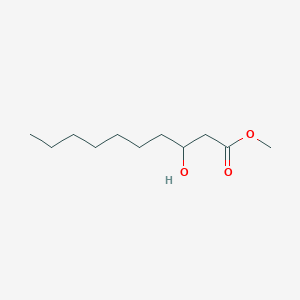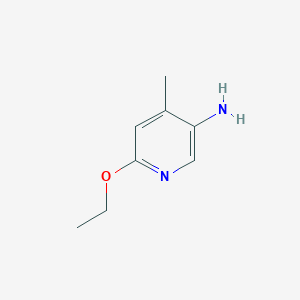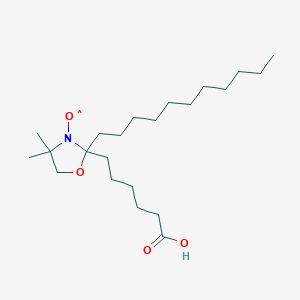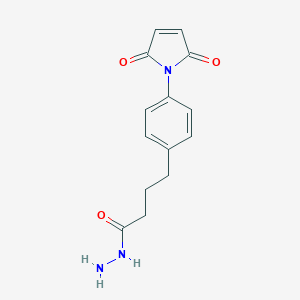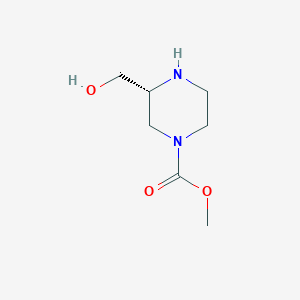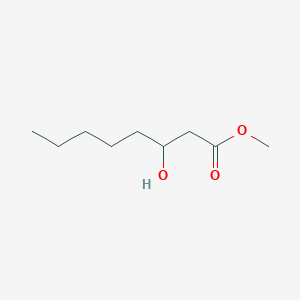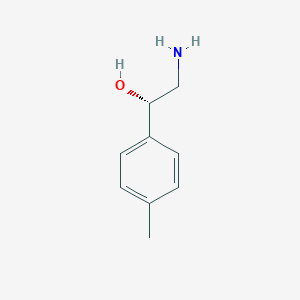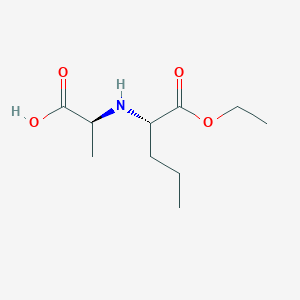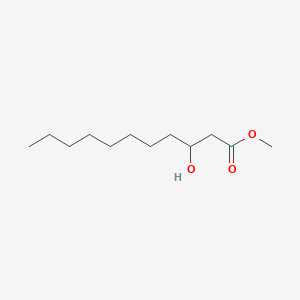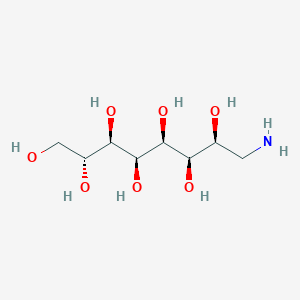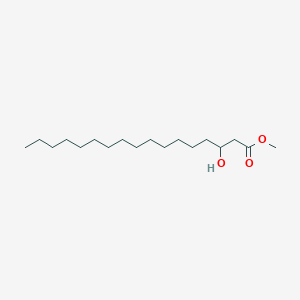
3-Hydroxyheptadecanoic acid methyl ester
説明
3-Hydroxyheptadecanoic acid methyl ester is a compound that can be analyzed in the context of its behavior at the air/water interface, its stereochemistry, and its detection in biological samples. The compound is related to a series of methyl hydroxyhexadecanoates, which have been studied for their interfacial behavior, particularly how esterification affects their isotherms and surface potential . Additionally, the stereochemistry of similar hydroxy acids can be determined using gas-liquid chromatography after derivatization to form specific diastereomeric derivatives . Furthermore, the compound is structurally similar to the methyl ester of 5-hydroxy-3-indole acetic acid, which has been measured in biological fluids using radioimmunoassay techniques .
Synthesis Analysis
The synthesis of 3-hydroxyheptadecanoic acid methyl ester can be inferred from methods used for related compounds. For instance, the monohydroxy acids can be converted into diastereomeric derivatives through a process involving coupling to the methyl ester of l-phenylalanine followed by propionylation . This method could potentially be adapted for the synthesis of 3-hydroxyheptadecanoic acid methyl ester, allowing for further stereochemical analysis.
Molecular Structure Analysis
The molecular structure of 3-hydroxyheptadecanoic acid methyl ester would include a long hydrocarbon chain, a hydroxyl group, and an ester functional group. The position of the hydroxyl group and the esterification of the carboxylic acid end would influence the molecule's interfacial behavior, as seen in the study of methyl hydroxyhexadecanoates . The molecular structure also plays a crucial role in the formation of diastereomeric derivatives, which are essential for stereochemical analysis .
Chemical Reactions Analysis
Chemical reactions involving 3-hydroxyheptadecanoic acid methyl ester would likely include esterification and the formation of derivatives for analytical purposes. The esterification process has been observed to cause an expansion of isotherms for related compounds . Additionally, the formation of diastereomeric derivatives, as described for the stereochemical analysis of hydroxy acids, involves reactions with l-phenylalanine methyl ester and further chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-hydroxyheptadecanoic acid methyl ester can be deduced from studies on similar compounds. The presence of both hydrophilic (hydroxyl group) and hydrophobic (hydrocarbon chain) regions in the molecule suggests that it would exhibit amphiphilic properties, affecting its behavior at interfaces . The specific arrangement of functional groups would also determine its chromatographic behavior and its interaction with specific antibodies in immunoassays .
科学的研究の応用
1. Biomarker for Environmental Exposure
3-Hydroxyheptadecanoic acid methyl ester, along with similar compounds, has been studied as potential biomarkers for human environmental exposure. Studies have analyzed the presence and concentration of various hydroxybenzoic acid esters (parabens) and their metabolites in urine samples to understand human exposure to these compounds commonly used in foods, cosmetics, and pharmaceuticals. The detection of these compounds in biological samples suggests their potential as biomarkers for assessing exposure to environmental contaminants (Wang et al., 2013), (Wang & Kannan, 2013).
2. Assessment of Plasticizer Exposure
Compounds structurally similar to 3-Hydroxyheptadecanoic acid methyl ester, like 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), have been used as plasticizers in various products. The metabolic byproducts of these substances in urine indicate exposure to these plasticizers, making them essential markers for assessing environmental and health impacts related to plasticizer use (Silva et al., 2013).
3. Indicator of Diet and Metabolism
Certain methyl esters, including 3-Hydroxyheptadecanoic acid methyl ester, can indicate specific dietary habits or metabolic conditions. In a study on faecal volatile organic compounds (VOCs) in preterm infants, specific esters were identified as potential indicators for the development of necrotizing enterocolitis, showcasing the application of these compounds in medical diagnostics and understanding the gut microbiome (Garner et al., 2009).
特性
IUPAC Name |
methyl 3-hydroxyheptadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21-2/h17,19H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTSKRLQHYPZAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxyheptadecanoic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



